molecular formula C21H15I3N2O3 B11519933 N'-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide

N'-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide

Cat. No.: B11519933
M. Wt: 724.1 g/mol
InChI Key: TUOVPINRMXAGLH-OPEKNORGSA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide is a complex organic compound characterized by the presence of multiple iodine atoms and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide typically involves the condensation of 4-(benzyloxy)-3,5-diiodobenzaldehyde with 3-hydroxy-4-iodobenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is usually heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the iodine atoms.

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high refractive index or conductivity.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms may enhance its binding affinity and specificity, making it a potent inhibitor or activator of certain pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide
  • N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide
  • N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide is unique due to the presence of multiple iodine atoms, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15I3N2O3

Molecular Weight

724.1 g/mol

IUPAC Name

N-[(E)-(3,5-diiodo-4-phenylmethoxyphenyl)methylideneamino]-3-hydroxy-4-iodobenzamide

InChI

InChI=1S/C21H15I3N2O3/c22-16-7-6-15(10-19(16)27)21(28)26-25-11-14-8-17(23)20(18(24)9-14)29-12-13-4-2-1-3-5-13/h1-11,27H,12H2,(H,26,28)/b25-11+

InChI Key

TUOVPINRMXAGLH-OPEKNORGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=N/NC(=O)C3=CC(=C(C=C3)I)O)I

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=NNC(=O)C3=CC(=C(C=C3)I)O)I

Origin of Product

United States

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